1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrile
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Overview
Description
1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrile is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of two methyl groups at positions 1 and 4, a dihydroisoquinoline core, and a carbonitrile group at position 6. It has a molecular formula of C12H12N2 and a molecular weight of 184.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient route involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives, followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for good yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and other advanced techniques could enhance the efficiency and yield of the industrial process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts, which can further react to form various derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups or the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups such as amines, alcohols, or other substituents.
Scientific Research Applications
1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrile involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific derivatives and their intended applications .
Comparison with Similar Compounds
Similar Compounds
1,4-Disubstituted-3,4-dihydroisoquinoline: These compounds are similar in structure but have different substituents at positions 1 and 4.
3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile: This compound has amino groups at positions 3 and 6, making it structurally similar but functionally different.
Uniqueness
1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group at position 6 and the methyl groups at positions 1 and 4 make it a versatile compound for various synthetic and research applications .
Properties
CAS No. |
87870-08-4 |
---|---|
Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
1,4-dimethyl-3,4-dihydroisoquinoline-6-carbonitrile |
InChI |
InChI=1S/C12H12N2/c1-8-7-14-9(2)11-4-3-10(6-13)5-12(8)11/h3-5,8H,7H2,1-2H3 |
InChI Key |
IMZQMKFIHHPROC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(C2=C1C=C(C=C2)C#N)C |
Origin of Product |
United States |
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